Cas no 2460755-29-5 (7,7-difluoro-4,4-dimethyl-3-azabicyclo4.1.0heptane hydrochloride)

7,7-difluoro-4,4-dimethyl-3-azabicyclo4.1.0heptane hydrochloride structure
2460755-29-5 structure
商品名:7,7-difluoro-4,4-dimethyl-3-azabicyclo4.1.0heptane hydrochloride
CAS番号:2460755-29-5
MF:C8H14ClF2N
メガワット:197.65326833725
MDL:MFCD32702953
CID:5359778
PubChem ID:154848228

7,7-difluoro-4,4-dimethyl-3-azabicyclo4.1.0heptane hydrochloride 化学的及び物理的性質

名前と識別子

    • 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride
    • Z4522556414
    • 7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride
    • 7,7-difluoro-4,4-dimethyl-3-azabicyclo4.1.0heptane hydrochloride
    • MDL: MFCD32702953
    • インチ: 1S/C8H13F2N.ClH/c1-7(2)3-5-6(4-11-7)8(5,9)10;/h5-6,11H,3-4H2,1-2H3;1H
    • InChIKey: ZCKKBVKETKHZLQ-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1(C2CNC(C)(C)CC21)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 189
  • トポロジー分子極性表面積: 12

7,7-difluoro-4,4-dimethyl-3-azabicyclo4.1.0heptane hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26983081-5.0g
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride
2460755-29-5 95.0%
5.0g
$2981.0 2025-03-20
Enamine
EN300-26983081-0.05g
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride
2460755-29-5 95.0%
0.05g
$238.0 2025-03-20
Enamine
EN300-26983081-0.25g
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride
2460755-29-5 95.0%
0.25g
$509.0 2025-03-20
Enamine
EN300-26983081-2.5g
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride
2460755-29-5 95.0%
2.5g
$2014.0 2025-03-20
Enamine
EN300-26983081-1g
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride
2460755-29-5 95%
1g
$1029.0 2023-09-11
Enamine
EN300-26983081-10g
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride
2460755-29-5 95%
10g
$4421.0 2023-09-11
1PlusChem
1P028OUT-5g
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptanehydrochloride
2460755-29-5 95%
5g
$3747.00 2024-05-21
Aaron
AR028P35-250mg
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptanehydrochloride
2460755-29-5 95%
250mg
$725.00 2025-02-16
Aaron
AR028P35-5g
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptanehydrochloride
2460755-29-5 95%
5g
$4124.00 2025-02-16
1PlusChem
1P028OUT-50mg
7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptanehydrochloride
2460755-29-5 95%
50mg
$346.00 2024-05-21

7,7-difluoro-4,4-dimethyl-3-azabicyclo4.1.0heptane hydrochloride 関連文献

7,7-difluoro-4,4-dimethyl-3-azabicyclo4.1.0heptane hydrochlorideに関する追加情報

Introduction to 7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS No. 2460755-29-5)

7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride, identified by its CAS number 2460755-29-5, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This molecule, featuring a bicyclic structure with nitrogen incorporation and fluoro substituents, has garnered attention due to its potential biological activity and structural uniqueness. The presence of fluorine atoms and the azabicyclo framework imparts specific electronic and steric properties, making it a valuable scaffold for drug discovery efforts.

The compound belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological properties. The bicyclo[4.1.0]heptane core provides a rigid scaffold that can mimic natural products and bioactive scaffolds, while the azabicyclo structure introduces nitrogen into the ring system, which is often crucial for interactions with biological targets such as enzymes and receptors. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various biochemical assays and preclinical studies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the fluoro substituents at the 7-position play a critical role in modulating the interactions with biological targets by influencing electronic distribution and lipophilicity. The dimethyl groups at the 4-position further contribute to steric hindrance, which can be exploited to optimize binding affinity and selectivity.

In the context of drug discovery, 7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride has been explored as a potential lead compound for several therapeutic areas. Preliminary studies indicate that it may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders and inflammatory diseases. The unique structural features of this molecule make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies.

The incorporation of fluorine atoms is particularly noteworthy, as fluorinated compounds are known to exhibit enhanced metabolic stability and improved pharmacokinetic profiles in vivo. This property has been leveraged in the development of numerous FDA-approved drugs over the past decades. The bicyclic framework of this compound also aligns with the growing interest in bicyclic molecules as privileged scaffolds in medicinal chemistry, which often display high binding affinity and selectivity.

Experimental investigations have begun to unravel the mechanistic aspects of this compound's interactions with biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its three-dimensional structure and understand how it interacts with proteins and nucleic acids. These studies provide critical insights into optimizing its pharmacological properties.

The potential applications of 7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride extend beyond traditional drug development. Its unique structural motif makes it a valuable tool for chemists exploring novel synthetic pathways and methodologies for constructing complex heterocyclic systems. Additionally, its fluorinated nature opens doors for exploring fluorine-mediated bioconjugation techniques, which could lead to novel prodrugs or bioimaging agents.

As research in this area progresses, collaborations between academic institutions and pharmaceutical companies are likely to accelerate the discovery of derivatives with improved pharmacological profiles. The combination of experimental synthesis with cutting-edge computational methods will be essential in unlocking the full potential of this compound class.

In conclusion, 7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride represents a promising candidate for further exploration in medicinal chemistry and drug discovery. Its unique structural features, combined with its potential biological activity, make it an exciting molecule to investigate further. Continued research efforts will undoubtedly yield new insights into its pharmacological properties and applications.

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